methyl N-[(3S)-pyrrolidin-3-yl]carbamate
Description
Methyl N-[(3S)-pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with a stereochemically defined (3S) configuration. The compound consists of a methyl carbamate group (-O(CO)NCH₃) attached to the 3-position of the pyrrolidine scaffold. The methyl variant is hypothesized to have a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. Carbamates of this type are commonly employed as intermediates in organic synthesis, particularly in pharmaceuticals, due to their stability and ability to act as protecting groups for amines.
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
FMPLMLGQGLTMRJ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)N[C@H]1CCNC1 |
Canonical SMILES |
COC(=O)NC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Methyl chloroformate} \rightarrow \text{Methyl (3S)-3-pyrrolidinylcarbamate} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-pyrrolidinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl N-[(3S)-pyrrolidin-3-yl]carbamate.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-pyrrolidinylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The key distinction between methyl N-[(3S)-pyrrolidin-3-yl]carbamate and its analogs lies in the carbamate substituent and pyrrolidine ring modifications:
- Carbamate Group Impact: Methyl vs. tert-Butyl: The methyl group offers lower steric hindrance and higher reactivity compared to the bulky tert-butyl group, which enhances stability and protects amines during synthetic steps . NHS-Activated Carbamates: Compounds like 15 in incorporate a 2,5-dioxopyrrolidin-1-yl (NHS) group, enabling efficient acylation reactions for targeting enzymes such as endocannabinoid hydrolases .
Physicochemical Properties
- Molecular Weight and Solubility : Smaller carbamates (e.g., methyl derivative) likely exhibit higher solubility in polar solvents compared to bulkier analogs like the tert-butyl-pyrimidine compound (264.32 g/mol) .
- Stability : tert-Butyl carbamates are more resistant to hydrolysis under acidic or basic conditions, making them preferable in multi-step syntheses . Methyl carbamates may require milder conditions for deprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
